Dual IGF-1R/SRC Target Engagement Versus Clinical-Stage Selective Kinase Inhibitors
IGF-1R/SRC-IN-1 simultaneously inhibits both IGF-1R (IC₅₀ = 63 µM) and SRC (IC₅₀ = 1.3 µM) in cell-free enzymatic assays [1][2]. By contrast, the Phase 2 clinical candidate BMS-754807 is a potent, reversible IGF-1R/InsR inhibitor (IGF-1R IC₅₀ = 1.8 nM) that shows no meaningful activity against SRC family kinases , while dasatinib is a potent SRC/ABL inhibitor (SRC IC₅₀ ≈ 0.5 nM) with negligible IGF-1R inhibition. No single-target agent recapitulates the dual IGF-1R + SRC engagement profile of Compound 3b.
| Evidence Dimension | Kinase inhibition target spectrum (dual IGF-1R + SRC vs. single-target selectivity) |
|---|---|
| Target Compound Data | IGF-1R IC₅₀ = 63 µM; SRC IC₅₀ = 1.3 µM (dual inhibitor) |
| Comparator Or Baseline | BMS-754807: IGF-1R IC₅₀ = 1.8 nM, SRC not inhibited; Dasatinib: SRC IC₅₀ ≈ 0.5 nM, IGF-1R not inhibited |
| Quantified Difference | Unique dual-target engagement; single-target agents lack activity on the complementary kinase. |
| Conditions | Cell-free recombinant kinase inhibition assays (Schmidt et al. 2011; BindingDB; Selleckchem product data) |
Why This Matters
Investigators requiring concurrent IGF-1R and SRC pathway blockade cannot substitute a selective clinical inhibitor without losing one arm of the intended pharmacological perturbation.
- [1] Schmidt S, Preu L, Lemcke T, Totzke F, Schächtele C, Kubbutat MH, Kunick C. Dual IGF-1R/SRC inhibitors based on a N′-aroyl-2-(1H-indol-3-yl)-2-oxoacetohydrazide structure. Eur J Med Chem. 2011;46(7):2759-2769. doi:10.1016/j.ejmech.2011.03.065. View Source
- [2] BindingDB. Ki Summary for Proto-oncogene tyrosine-protein kinase Src / BDBM50346828. IC₅₀ = 1300 nM. Data from Schmidt et al., Eur J Med Chem 46:2759-69 (2011). View Source
